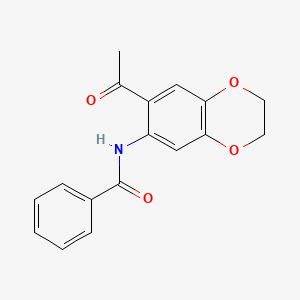![molecular formula C23H28N2O5S B4930984 ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate](/img/structure/B4930984.png)
ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate, also known as EABS, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EABS is a piperidine-based compound that has been synthesized through a multi-step process.
作用机制
The mechanism of action of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate is not fully understood. However, several studies have reported that ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate exerts its therapeutic effects by modulating various signaling pathways. For example, Li et al. (2017) reported that ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate inhibited the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival. Another study by Zhang et al. (2018) reported that ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate inhibited the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate has been reported to have various biochemical and physiological effects. For example, Li et al. (2017) reported that ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate inhibited the expression of various proteins involved in cancer cell growth and survival, such as Bcl-2, cyclin D1, and c-Myc. Another study by Zhang et al. (2018) reported that ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate reduced the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in a mouse model of acute lung injury.
实验室实验的优点和局限性
Ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate has several advantages for lab experiments, such as its high purity and stability. However, there are also some limitations to using ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate in lab experiments. For example, ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate is a relatively new compound, and its effects on various diseases are not fully understood. Additionally, ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate is expensive to synthesize, which may limit its use in some experiments.
未来方向
There are several future directions for the research on ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate. Firstly, more studies are needed to elucidate the mechanism of action of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate. Secondly, the potential therapeutic applications of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate in various diseases should be explored further. Thirdly, the safety and toxicity of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate should be evaluated in preclinical studies. Finally, the development of more efficient and cost-effective synthesis methods for ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate should be pursued.
Conclusion:
In conclusion, ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis method of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate has been described in detail, and several studies have reported its anti-inflammatory and anti-cancer properties. The mechanism of action of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate is not fully understood, and more research is needed to explore its potential therapeutic applications in various diseases. Despite some limitations, ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate has several advantages for lab experiments, and there are several future directions for the research on ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate.
合成方法
The synthesis of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate involves a multi-step process that includes the preparation of the starting materials, followed by the formation of the piperidine ring and the introduction of the sulfonyl and benzyl groups. The synthesis method has been described in detail in a research article by Zhang et al. (2016). The authors reported a high yield of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate and demonstrated the purity of the compound using various analytical techniques.
科学研究应用
Ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several research studies have reported the anti-inflammatory and anti-cancer properties of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate. For instance, a study by Li et al. (2017) demonstrated that ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate inhibited the growth of cancer cells and induced apoptosis in vitro and in vivo. Another study by Zhang et al. (2018) reported that ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate had anti-inflammatory effects in a mouse model of acute lung injury.
属性
IUPAC Name |
ethyl 1-(4-acetamidophenyl)sulfonyl-4-benzylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-3-30-22(27)23(17-19-7-5-4-6-8-19)13-15-25(16-14-23)31(28,29)21-11-9-20(10-12-21)24-18(2)26/h4-12H,3,13-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXIZDUCXDNYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4930908.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4930915.png)
![2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4930920.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4930926.png)
![1-phenyl-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4930937.png)

![1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B4930951.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B4930958.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (1,3-benzoxazol-2-ylthio)acetate](/img/structure/B4930964.png)
![4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4930970.png)
![3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4930971.png)
![(2S)-1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-methyl-2-phenylpiperazine](/img/structure/B4930974.png)